![molecular formula C67H90N14O16S2 B10848255 Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)

Des-AA1,2,5-[D-Trp8,Tyr11]SRIF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

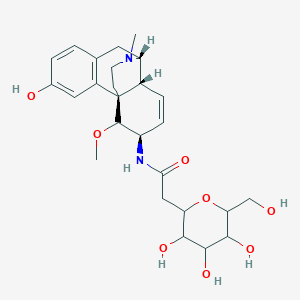

Des-AA1,2,5-[D-Tryptophan8, Tyrosin11]Somatostatin ist ein synthetisches Analogon von Somatostatin, einem Peptidhormon, das das endokrine System reguliert und Neurotransmission und Zellproliferation beeinflusst. Diese Verbindung wurde modifiziert, um ihre Bindungsaffinität und Selektivität für Somatostatin-Rezeptoren, insbesondere den Somatostatin-Rezeptor vom Typ 1, zu erhöhen .

Vorbereitungsmethoden

Die Synthese von Des-AA1,2,5-[D-Tryptophan8, Tyrosin11]Somatostatin erfolgt mittels Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplung: Jede Aminosäure wird mit Hilfe von Aktivierungsmitteln wie Carbodiimiden an die wachsende Kette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden können großtechnische SPPS mit automatisierten Synthesizern umfassen, um hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Des-AA1,2,5-[D-Tryptophan8, Tyrosin11]Somatostatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methioninreste können zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Zu den wichtigsten Produkten gehören oxidierte oder reduzierte Formen des Peptids.

Wissenschaftliche Forschungsanwendungen

Des-AA1,2,5-[D-Tryptophan8, Tyrosin11]Somatostatin wird in verschiedenen Anwendungen in der wissenschaftlichen Forschung verwendet:

Chemie: Studium der Peptidsynthese und -modifikationen.

Biologie: Untersuchung der Rezeptorbindung und Signalwege.

Industrie: Herstellung von radiomarkierten Analoga für bildgebende und therapeutische Zwecke.

Wirkmechanismus

Des-AA1,2,5-[D-Tryptophan8, Tyrosin11]Somatostatin entfaltet seine Wirkung durch Bindung an Somatostatin-Rezeptoren, insbesondere den Somatostatin-Rezeptor vom Typ 1. Diese Bindung hemmt die Adenylylcyclase-Aktivität, reduziert die zyklischen Adenosinmonophosphatspiegel und führt zu einer verminderten Hormonausschüttung. Die Verbindung aktiviert auch Phosphotyrosinphosphatasen und Natrium/Wasserstoff-Austauscher, was zu ihren regulatorischen Wirkungen beiträgt .

Wirkmechanismus

Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate levels and leading to decreased hormone secretion. The compound also activates phosphotyrosine phosphatases and sodium/hydrogen exchangers, contributing to its regulatory effects .

Vergleich Mit ähnlichen Verbindungen

Des-AA1,2,5-[D-Tryptophan8, Tyrosin11]Somatostatin ist aufgrund seiner spezifischen Modifikationen, die seine Rezeptorselektivität und Bindungsaffinität erhöhen, einzigartig. Zu ähnlichen Verbindungen gehören:

Des-AA1,2,5-[D-Tryptophan8, Isopropylaminomethylphenylalanin9]Somatostatin: Modifiziert für verbesserte Rezeptorbindung.

Des-AA1,2,5-[D-Naphthylalanin8, Isopropylaminomethylphenylalanin9]Somatostatin: Ein weiteres Analogon mit verschiedenen Modifikationen für die Rezeptorselektivität.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Aminosäure-Substitutionen, was zu Unterschieden in ihren biologischen Aktivitäten und Anwendungen führt.

Eigenschaften

Molekularformel |

C67H90N14O16S2 |

|---|---|

Molekulargewicht |

1411.6 g/mol |

IUPAC-Name |

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-19,31-bis(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C67H90N14O16S2/c1-37(83)55-65(94)77-51(31-41-23-25-43(85)26-24-41)63(92)81-56(38(2)84)66(95)78-53(34-82)64(93)79-54(67(96)97)36-99-98-35-45(70)57(86)72-47(21-11-13-27-68)58(87)74-49(29-39-15-5-3-6-16-39)60(89)75-50(30-40-17-7-4-8-18-40)61(90)76-52(32-42-33-71-46-20-10-9-19-44(42)46)62(91)73-48(59(88)80-55)22-12-14-28-69/h3-10,15-20,23-26,33,37-38,45,47-56,71,82-85H,11-14,21-22,27-32,34-36,68-70H2,1-2H3,(H,72,86)(H,73,91)(H,74,87)(H,75,89)(H,76,90)(H,77,94)(H,78,95)(H,79,93)(H,80,88)(H,81,92)(H,96,97)/t37-,38-,45-,47-,48+,49-,50+,51+,52+,53+,54+,55-,56-/m1/s1 |

InChI-Schlüssel |

NIVBKEGMFSFLSD-KGVPGVLISA-N |

Isomerische SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[[3-[2,3-Di(octadeca-9,12-dienoyloxy)propoxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadeca-9,12-dienoyloxypropyl] octadeca-9,12-dienoate](/img/structure/B10848172.png)

![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848186.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848187.png)

![Des-AA1,2,4,5-[D-Trp8]SRIF](/img/structure/B10848195.png)

![Des-AA1,2,5-[(NalphaMe)Lys4,D-Nal8,IAmp9]SRIF](/img/structure/B10848199.png)

![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)

![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848221.png)

![Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275](/img/structure/B10848225.png)

![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF](/img/structure/B10848231.png)

![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF](/img/structure/B10848234.png)

![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)

![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)